Glycerol

Catalog No.
S1489052
CAS No.
25618-55-7
M.F
C3H8O3
C3H8O3
CH2OH-CHOH-CH2OH
M. Wt
92.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycerol

CAS Number

25618-55-7

Product Name

Glycerol

IUPAC Name

propane-1,2,3-triol

Molecular Formula

C3H8O3
C3H8O3
CH2OH-CHOH-CH2OH

Molecular Weight

92.09 g/mol

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2

InChI Key

PEDCQBHIVMGVHV-UHFFFAOYSA-N

SMILES

C(C(CO)O)O

solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992)
Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether
1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils.
SOLUBILITY IN ACETONE: 1 G IN 15 ML
Insoluble in fixed and volatile oils
In water, 5.296X10+6 mg/L at 25 °C
1000.0 mg/mL
Solubility in water: miscible
Miscible

Synonyms

1,2,3-Propanetriol homopolymer;glycerol homopolymer;Glycerol polymer;polyglycerine;POLYGLYCEROL;DIGLYCERIN;POLYGLYCERIN-3;allkinds,formulaseebelow

Canonical SMILES

C(C(CO)O)O

Pharmaceutical and Biomedical Research:

  • Drug delivery: Glycerol's hygroscopic nature (attracts water) makes it a valuable component in various drug delivery systems. It helps retain moisture in formulations, prevents drying, and facilitates sustained release of drugs .
  • Cryoprotectant: Glycerol's ability to lower the freezing point of water makes it a cryoprotectant, protecting cells and tissues from damage during freezing and thawing, essential in biobanking and cell culture research .
  • Biomarker and metabolite: Glycerol levels in the blood and tissues can serve as biomarkers for various physiological and pathological conditions, including diabetes, kidney disease, and sepsis .

Chemistry and Material Science Research:

  • Synthesis of chemicals and materials: Glycerol serves as a starting material for various chemical reactions, leading to the production of valuable compounds like epichlorohydrin, propylene glycol, and biofuels . Additionally, it can be incorporated into polymers, resins, and other materials, contributing to their specific properties and functionalities .
  • Renewable and sustainable materials: Due to its abundance and potential for production from sustainable sources like biodiesel waste, glycerol is being explored as a replacement for petroleum-based feedstocks in the development of eco-friendly materials and chemicals .

Biotechnology and Microbiology Research:

  • Carbon source for microorganisms: Glycerol serves as a valuable carbon source for various microorganisms, including bacteria and fungi, used in biofuel production, bioremediation, and other biotechnological applications .
  • Development of bioproducts: Glycerol can be utilized as a substrate for microbial fermentation to produce various bioproducts like bioplastics, biofuels, and pharmaceuticals, contributing to the development of sustainable and bio-based alternatives .

Glycerol is a polyol containing three hydroxyl (-OH) groups, making it highly soluble in water and hygroscopic in nature. The molecular structure consists of a three-carbon chain where each carbon atom is bonded to a hydroxyl group, resulting in its classification as a triol. Glycerol is a key component of triglycerides, which are esters derived from glycerol and fatty acids, and it serves as an important metabolic intermediate in living organisms .

In biological systems, glycerol plays a vital role in several processes:

  • Osmolyte: Due to its hygroscopic nature, glycerol helps regulate cellular osmolarity, maintaining the balance of water content within cells.
  • Substrate for gluconeogenesis: In the liver, glycerol can be converted into glucose, a readily available energy source, during periods of limited carbohydrate intake.
  • Intermediate in lipid metabolism: Glycerol is a key component of triglycerides and participates in their breakdown and synthesis, regulating energy storage and utilization [].
  • Skin irritation: Prolonged or repeated contact with concentrated glycerol can cause skin irritation.
  • Laxative effect: Ingesting large amounts of glycerol can have a laxative effect due to its hygroscopic properties, potentially leading to dehydration.
  • Combustibility: While not highly flammable, concentrated glycerol can burn at high temperatures [].
, including:

  • Oxidation: Glycerol can be oxidized to produce several compounds such as glyceric acid, mesoxalic acid, and hydroxyacetone. For instance, oxidation with potassium permanganate yields oxalic acid .
  • Dehydration: Heating glycerol can lead to dehydration reactions that produce compounds like hydroxyacetone .
  • Chlorination: Glycerol reacts with chlorine to form 1-chloropropane-2,3-diol .
  • Nitration: When treated with nitric and sulfuric acids, glycerol forms nitroglycerin, an important explosive .

Glycerol is metabolically significant as it can enter glycolysis after being converted to glyceraldehyde 3-phosphate by the enzyme glycerol kinase. This conversion allows glycerol to provide energy for cellular metabolism or be converted into glucose through gluconeogenesis. Importantly, glycerol does not lead to the formation of advanced glycation end-products (AGEs), which are associated with various diseases .

Glycerol can be synthesized through several methods:

  • Transesterification: The most common method involves the transesterification of triglycerides with an alcohol (usually methanol or ethanol) in the presence of a catalyst, producing biodiesel and glycerol as by-products .
  • Hydrolysis: This process involves the breakdown of triglycerides using water or alkaline solutions to yield glycerol and fatty acids .
  • Chemical Synthesis: Glycerol can also be produced from propylene through chlorination to form allyl chloride, which is subsequently oxidized and hydrolyzed to yield glycerol .

Glycerol has diverse applications across various industries:

  • Food Industry: Used as a sweetener, humectant, and preservative.
  • Pharmaceuticals: Acts as a solvent and excipient in drug formulations.
  • Cosmetics: Commonly found in skincare products due to its moisturizing properties.
  • Industrial Uses: Employed in the production of antifreeze, plastics, and as a feedstock for biofuels .

Research indicates that glycerol can interact with various biological systems and compounds. For example:

  • In studies involving metabolic pathways, glycerol's role in energy production has been highlighted.
  • Its hygroscopic nature allows it to interact effectively with water molecules, influencing formulations in pharmaceuticals and cosmetics.
  • Glycerol's non-toxic profile makes it suitable for applications where safety is paramount, such as food additives and personal care products .

Glycerol shares similarities with other polyols but has distinct characteristics that set it apart:

CompoundChemical FormulaKey Features
Ethylene GlycolC₂H₆O₂Lower freezing point; toxic; used as antifreeze.
Propylene GlycolC₃H₈O₂Non-toxic; used in food and pharmaceuticals.
SorbitolC₆H₁₄O₆Used as a sugar substitute; has fewer hydroxyl groups than glycerol.
XylitolC₅H₁₂O₅Sugar alcohol; used as a sweetener; different structure compared to glycerol.

Glycerol's unique three-hydroxyl structure contributes to its high solubility in water and its ability to function effectively as a humectant and solvent. Unlike ethylene glycol, which is toxic, glycerol is safe for consumption and widely utilized across various sectors.

Discovery and Early Characterization

Glycerol was first isolated in 1778 by Swedish-German chemist Carl Wilhelm Scheele during experiments involving the saponification of olive oil with lead monoxide. Scheele termed the substance the "sweet principle of fat" due to its distinctive taste and viscous texture. His 1783 publication in Transactions of the Royal Academy of Sweden detailed glycerol’s presence in animal and vegetable fats, establishing its role as the alcohol component of triglycerides.

In 1811, French chemist Michel-Eugène Chevreul advanced Scheele’s work by coining the term glycerine (from the Greek glykys, meaning "sweet") and elucidating its relationship to fatty acids. By the mid-19th century, Théophile-Jules Pelouze proposed the empirical formula $$ \text{C}3\text{H}8\text{O}3 $$, later refined to $$ \text{C}3\text{H}5(\text{OH})3 $$ through structural studies by Marcellin Berthelot and Lucea in 1883.

Industrialization and Modern Advances

The 19th century saw glycerol transition from a laboratory curiosity to an industrial commodity. Soap manufacturers leveraged its byproduct status during fat hydrolysis, while Alfred Nobel’s 1867 patent for nitroglycerin—a glycerol derivative—revolutionized explosives. Post-1948, synthetic production methods emerged, utilizing propylene as a feedstock, though natural extraction remains dominant due to cost efficiency.

The 21st century has prioritized sustainable glycerol production, particularly from biodiesel byproducts. For every ton of biodiesel synthesized, approximately 100 kg of crude glycerol is generated, driving innovations in purification and valorization.

Historical Recognition of Multifunctionality

The epithet "man’s most versatile chemical servant" originated in 1949 when chemist Lesser cataloged 1,583 commercial applications for glycerol, ranging from humectants in cosmetics to antifreeze agents in mechanical systems [3]. This versatility stems from glycerol’s unique molecular architecture: three hydroxyl groups enable hydrogen bonding, hygroscopicity, and solubility in polar solvents, while its aliphatic backbone ensures compatibility with organic matrices [1] [4]. Early civilizations exploited these properties unknowingly; Babylonian soap makers circa 2800 BCE produced crude glycerol via alkaline hydrolysis of animal fats, though its isolation awaited Carl Wilhelm Scheele’s 1779 experiments with lead oxide and olive oil [1] [4].

By the 19th century, Michel Eugène Chevreul’s structural elucidation and Charles Friedel’s laboratory synthesis (1872) transformed glycerol from a soap byproduct to a deliberately engineered compound [1]. The surge in nitroglycerine production for Alfred Nobel’s dynamite (1860s) marked glycerol’s first industrial-scale application, creating strategic dependencies that persisted through both World Wars [4].

Historical Progression of Industrial Glycerol Production

Pre-Industrial and Early Synthetic Methods

For millennia, glycerol production remained tethered to saponification, the alkaline hydrolysis of triglycerides yielding soap and glycerol-rich "lye water." The 1864 construction of the first dedicated glycerol plant in France systematized this process, though yields rarely exceeded 5% due to primitive separation techniques [5]. A paradigm shift occurred in 1948 with the commercialization of propylene-derived synthetic glycerol. The Allied Chemical Corporation’s Houston facility pioneered a two-step chlorination-hydrolysis route:

  • Propylene chlorination:
    $$ \text{C}3\text{H}6 + \text{Cl}2 \rightarrow \text{CH}2=\text{CH}-\text{CH}_2\text{Cl} $$ (allyl chloride)
  • Epichlorohydrin hydrolysis:
    $$ \text{C}3\text{H}5\text{ClO} + 2\text{H}2\text{O} \rightarrow \text{C}3\text{H}8\text{O}3 + \text{HCl} $$

This method achieved 90% glycerol yields but required corrosive reagents and high-energy inputs [4] [5].

Biodiesel-Driven Production Revolution

The 21st-century biodiesel boom radically altered glycerol economics. Transesterification of triglycerides with methanol generates fatty acid methyl esters (biodiesel) and crude glycerol (10% of output) [5]. From 2000–2010, EU glycerol prices plummeted 84% (€3200→€500/ton) as biodiesel capacity expanded [5]. Contemporary purification employs multi-effect evaporation, ion exchange, and vacuum distillation to achieve USP-grade (99.5%) glycerol, though challenges persist in valorizing contaminated streams.

EraPrimary FeedstockYield (%)Purity (%)Key Limitation
Pre-1860Animal fats<520–30Manual separation
1860–1948Vegetable oils5–1050–60Soap market dependence
1948–2000Propylene85–9099+Petrochemical volatility
2000–presentBiodiesel byproduct95+80–95Contaminant removal costs

Current Academic Research Landscape on Glycerol

Enzymatic and Metabolic Engineering

Modern enzymology seeks to overcome kinetic barriers in glycerol utilization. Archaeal sn-glycerol-1-phosphate dehydrogenase (G1PDH) and bacterial/ eukaryotic sn-glycerol-3-phosphate dehydrogenase (G3PDH) represent divergent evolutionary pathways for lipid biosynthesis [2]. Heterologous expression of Candida antarctica lipase B enables glycerol carbonate synthesis via transesterification, achieving 92% conversion under solvent-free conditions [5].

Catalytic Valorization Pathways

Academic efforts focus on circumventing energy-intensive purification through in situ glycerol transformation:

  • Selective oxidation: Au/TiO₂ catalysts convert glycerol to glyceric acid (70% selectivity) under alkaline conditions [5].
  • Steam reforming: Ni-Mg-Al hydrotalcite-derived catalysts yield 65% hydrogen from crude glycerol at 600°C [5].
  • Etherification: Zeolite-beta catalyzes glycerol tert-butyl ether synthesis, enhancing biodiesel lubricity [5].

Contemporary Significance in Biorefinery Applications

Integrated Biorefining Systems

Modern biorefineries employ glycerol as a flexible platform molecule, exemplified by the EPICEROL® process. This industrial-scale system converts low-purity glycerol into epichlorohydrin (ECH), a precursor for epoxy resins:

  • Hydrochlorination:
    $$ \text{C}3\text{H}8\text{O}3 + \text{HCl} \rightarrow \text{C}3\text{H}6\text{Cl}2\text{O} + \text{H}_2\text{O} $$
  • Dehydrochlorination:
    $$ \text{C}3\text{H}6\text{Cl}2\text{O} + \text{NaOH} \rightarrow \text{C}3\text{H}5\text{ClO} + \text{NaCl} + \text{H}2\text{O} $$

Solvay’s Thailand plant produces 100,000 tons/year ECH via this route, reducing energy use 50% versus propylene-based methods [4] [5].

Carbon-Negative Chemical Synthesis

Pioneering work integrates glycerol into CO₂ capture systems. The glycerol carbonate synthesis pathway:

$$ \text{C}3\text{H}8\text{O}3 + \text{CO}2 \rightarrow \text{C}4\text{H}6\text{O}4 + \text{H}2\text{O} $$

Using CeO₂-ZrO₂ catalysts, researchers achieve 89% CO₂ fixation at 150°C, creating a solvent with lower toxicity than ethylene carbonate [5].

Propylene Chlorination Process

The propylene chlorination pathway represents one of the earliest industrial methods for glycerol synthesis. This process involves multiple sequential chemical transformations beginning with the chlorination of propylene at elevated temperatures. The reaction proceeds through allyl chloride formation at approximately 500°C under 2 atmosphere pressure, followed by treatment with hypochlorous acid at 38°C to produce dichlorhydrin. Subsequently, the dichlorhydrin undergoes hydrolysis with caustic soda to yield epichlorohydrin, which is then hydrated to produce glycerol with sodium hydroxide at 150°C. This pathway achieves glycerol yields of approximately 90% and involves significant energy requirements due to the high-temperature chlorination step.

Propylene Oxidation Route

An alternative chemical synthesis approach utilizes propylene oxidation pathways. This method involves the catalytic oxidation of propylene using oxygen in the presence of specialized catalysts at temperatures ranging from 450-550°C. The process can achieve glycerol yields of 85-95% and represents a more direct route compared to the chlorination pathway. However, this method requires careful control of reaction conditions to prevent over-oxidation and maintain selectivity toward glycerol formation.

Biological Production Pathways

Transesterification of Triglycerides

Transesterification has emerged as the predominant source of glycerol globally, primarily as a byproduct of biodiesel production. This process involves the reaction of triglycerides from vegetable oils or animal fats with short-chain alcohols, typically methanol, in the presence of alkaline catalysts such as sodium or potassium hydroxide. The reaction occurs at relatively mild conditions of 50-70°C and atmospheric pressure, with reaction times of 1-3 hours. For every 100 pounds of biodiesel produced, approximately 10 pounds of glycerol is generated as a byproduct. The transesterification pathway now accounts for approximately 62% of global glycerol production, reflecting the substantial growth in biodiesel manufacturing worldwide.

Saponification of Fats and Oils

Saponification represents a traditional method for glycerol production through the alkaline hydrolysis of triglycerides. In this process, fats or oils react with strong bases such as sodium hydroxide or potassium hydroxide at temperatures of 90-100°C to produce soap and glycerol. The reaction follows the mechanism of nucleophilic substitution, where hydroxide ions break the ester bonds in triglycerides, releasing glycerol and forming fatty acid salts. This pathway typically yields 10-15% glycerol relative to the starting fat content and has been utilized industrially since the mid-1800s.

Fat Hydrolysis Processes

Fat hydrolysis constitutes another significant pathway for glycerol production through the thermal decomposition of triglycerides. Industrial fat splitting processes operate under high-pressure steam conditions at temperatures of 250-260°C and pressures of 50-60 bars. The process involves counter-current flow of fats and water in splitting towers, where triglycerides are hydrolyzed to produce fatty acids and glycerol. This method achieves conversion rates of 96-99% within 2-5 hours and produces an aqueous phase containing approximately 10% glycerol. Modern continuous hydrolysis processes can achieve glycerol yields of 95-97% with high purity.

Fermentative Production Pathways

Yeast-Based Fermentation

Microbial fermentation represents an important biological pathway for glycerol production using various microorganisms. Saccharomyces cerevisiae, the most widely studied organism, produces glycerol as part of its natural metabolic processes to maintain redox balance during glucose fermentation. Under optimized conditions, osmotolerant yeast strains can achieve glycerol concentrations of 130 g/L with yields up to 63% and productivities reaching 32 g/(L·day). The fermentation process typically operates at 25-35°C under atmospheric pressure with reaction times ranging from 24-240 hours depending on the specific strain and conditions.

Bacterial Fermentation

Bacterial fermentation pathways utilize organisms such as Escherichia coli for glycerol production. Recent research has demonstrated that E. coli can ferment glycerol anaerobically, producing ethanol, succinic acid, acetic acid, and formic acid as co-products. The process achieves exponential growth at maximum specific growth rates of 0.040 ± 0.003 h⁻¹ and demonstrates excellent carbon balance closure of approximately 95%. This pathway shows particular promise for converting crude glycerol waste into valuable chemicals through engineered metabolic pathways.

Glyceroneogenesis

Glyceroneogenesis represents a specialized metabolic pathway that synthesizes glycerol 3-phosphate from non-glucose precursors. This biological process utilizes substrates such as pyruvate, lactate, glutamine, and alanine under physiological conditions at 37°C. The pathway begins with the conversion of precursors to oxaloacetate, followed by decarboxylation to phosphoenolpyruvate through phosphoenolpyruvate carboxykinase. Subsequently, the intermediates undergo glycolytic reactions to produce dihydroxyacetone phosphate, which is finally reduced to glycerol 3-phosphate. This pathway typically achieves yields of 15-20% and plays important roles in lipid metabolism and energy storage.

Enzymatic Production Methods

Enzymatic Hydrolysis of Fats

Enzymatic hydrolysis offers an environmentally friendly alternative to chemical fat splitting processes. This method employs lipase enzymes to catalyze the hydrolysis of triglycerides at moderate temperatures of 25-60°C and pressures of 1-5 bars. The process utilizes immobilized lipases in homogeneous mixtures of fats, polar organic solvents, and water to achieve conversion rates exceeding 98%. Complete hydrolysis can be accomplished in less than six hours, producing fatty acids and glycerol with high selectivity. The enzymatic approach offers advantages including reduced energy consumption, improved product quality, and enhanced catalyst reusability.

Production Process Comparison and Economic Analysis

The various glycerol production pathways exhibit significant differences in their operational parameters, economic viability, and industrial applicability. Chemical synthesis methods such as propylene chlorination require high energy input due to elevated temperature requirements but achieve high product purity of 98-99%. Transesterification processes operate under mild conditions with low energy requirements and have become economically attractive due to the parallel production of biodiesel. Fat hydrolysis processes require substantial energy input for high-temperature operations but produce high-purity glycerol suitable for pharmaceutical applications.

Fermentative production methods offer advantages in terms of mild operating conditions and sustainable feedstock utilization but typically require longer reaction times and result in lower product concentrations. Enzymatic processes provide excellent selectivity and operate under environmentally benign conditions but face challenges related to enzyme costs and process economics.

Market Dynamics and Production Statistics

Global glycerol production has experienced substantial growth, with current annual production estimated at approximately 4.4 million tonnes. The biodiesel industry contributes approximately 60-65% of total glycerol supply, reflecting the dominance of transesterification pathways. Asia Pacific leads global production and consumption, accounting for the largest market share due to robust industrial growth in countries such as China and India. The global glycerol market was valued at USD 5.1 billion in 2024 and is projected to reach USD 7.1 billion by 2033, exhibiting a compound annual growth rate of 3.5%.

Production capacity varies significantly by region, with Europe producing approximately 810,000 tonnes from vegetable oils and 150,000 tonnes from biodiesel production in 2015. The United States and Europe combined produce approximately 950,000 tonnes annually, with the United States alone contributing 350,000 tonnes per year. China's glycerol supply reached approximately 600,000 tonnes in 2023, representing a significant portion of global production.

Environmental Considerations and Sustainability

The environmental impact of different glycerol production pathways varies significantly based on feedstock sources, energy requirements, and waste generation. Transesterification processes utilizing biodiesel production offer environmental benefits through the utilization of renewable feedstocks and reduced dependence on fossil fuels. Life cycle assessments indicate that glycerol production from biodiesel byproducts demonstrates lower greenhouse gas emissions, reduced non-renewable energy demand, and decreased wastewater generation compared to conventional chemical synthesis methods.

Fermentative production pathways contribute to sustainability goals through the utilization of renewable carbon sources and mild operating conditions. These biological processes eliminate the need for harsh chemicals and high-temperature operations, reducing overall environmental impact. However, challenges remain in optimizing yields and reducing fermentation times to achieve economic competitiveness.

The development of green glycerol production technologies has gained momentum, with emphasis on utilizing waste materials and implementing circular economy principles. Glycerol-assisted biomass processing has shown promise for improving glucose digestibility and facilitating integrated biorefinery operations.

Physical Description

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite.
Other Solid; Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid; NKRA; Dry Powder, Liquid; Liquid, Other Solid; Dry Powder, Pellets or Large Crystals
Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable
Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH]
Liquid
HYGROSCOPIC VISCOUS COLOURLESS LIQUID.
Clear, colorless, odorless, syrupy liquid or solid (below 64 °F).
Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.]

Color/Form

Syrupy, rhombic plates
Clear, colorless syrupy liquid
Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature].

XLogP3

-1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

92.047344113 g/mol

Monoisotopic Mass

92.047344113 g/mol

Boiling Point

554 °F at 760 mmHg (decomposes) (NTP, 1992)
290 °C (decomposes)
BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg
290 °C
554 °F (decomposes)
554 °F (Decomposes)

Flash Point

320 °F (NTP, 1992)
177 °C
177 °C (Open cup)
176 °C c.c.
320 °F

Heavy Atom Count

6

Taste

Sweet, warm taste

Vapor Density

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.17 (Air = 1)
Relative vapor density (air = 1): 3.2
3.17

Density

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink
1.2613 g/cu cm at 20 °C
A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620
Relative density (water = 1): 1.26
1.26

LogP

-1.76 (LogP)
-1.76
log Kow = -1.76

Odor

MILD ODOR
Odorless

Decomposition

Pure gycerin is not prone to oxidation by the atmosphere under ordinary conditions, but is decomposes on heating with the evolution of toxic acrolein.

Appearance

Clear, colorless to light yellow liquid

Melting Point

64 °F (NTP, 1992)
18.1 °C
20 °C
18 °C
64 °F

UNII

PDC6A3C0OX

Related CAS

25618-55-7
26403-55-4

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 5872 of 5930 companies (only ~ 1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

It is used as a solvent, emollient, pharmaceutical agent, and sweetening agent.

Therapeutic Uses

Cathartics; Cryoprotective Agents; Solvents; Vehicles
/Glycerin is indicated/ for relief of occasional constipation.
/Glycerin/ is indicated as a/ lubricant /to/ relieve dryness of the eyes and prevent further irritation.
Glycerin ophthalmic solution may be used topically to reduce superficial corneal edema resulting from disease to facilitate opthalmoscopic and gonioscopic examination.
For more Therapeutic Uses (Complete) data for GLYCERIN (7 total), please visit the HSDB record page.

Pharmacology

Glycerin is commonly classified as an osmotic laxative but may act additionally or alternatively through its local irritant effects; it may also have lubricating and fecal softening actions. Glycerin suppositories usually work within 15 to 30 minutes.
Glycerin is a trihydroxyalcohol with localized osmotic diuretic and laxative effects. Glycerin elevates the blood plasma osmolality thereby extracting water from tissues into interstitial fluid and plasma. This agent also prevents water reabsorption in the proximal tubule in the kidney leading to an increase in water and sodium excretion and a reduction in blood volume. Administered rectally, glycerin exerts a hyperosmotic laxative effect by attracting water into the rectum, thereby relieving constipation. In addition, glycerin is used as a solvent, humectant and vehicle in various pharmaceutical preparations.

MeSH Pharmacological Classification

Solvents

ATC Code

A - Alimentary tract and metabolism
A06 - Drugs for constipation
A06A - Drugs for constipation
A06AG - Enemas
A06AG04 - Glycerol
A - Alimentary tract and metabolism
A06 - Drugs for constipation
A06A - Drugs for constipation
A06AX - Other drugs for constipation
A06AX01 - Glycerol

Mechanism of Action

When administered rectally, glycerin exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation. Glycerin decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the aqueous and vitreous humors into the bloodstream.
Glycerin (glycerol) and sorbitol are hyperosmotic laxatives.
When administered rectally, glycerin and sorbitol exert a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexly stimulating evacuation. The extent to which the simple physical distention of the rectum and the hygroscopic and/or local irritant actions are responsible for the laxative effects of some of these drugs is not known. Only extremely high oral doses of sorbitol (25 g daily) or glycerin exert laxative action.
/Glycerin/ decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the aqueous and vitreous humors into the bloodstream.
The physicochemical effects of a series of alkanols, alkanediols and glycerol on erythrocyte shape and hemolysis at 4 and 20 degrees C were examined. We calculated the dielectric constant of the incubation medium, Ds, and the dielectric constant of the erythrocyte membrane Dm in the presence of organic solutes. The ratio Ds/Dm = -38.48 at 20 degrees C defines the normal biconcave shape in a medium without hemolytic agents. A decrease in Ds/Dm favors externalization or internalization with consequent hemolysis. Alkanols and alkanediols convert biconcave erythrocytes into echinocytes, which is accompanied by an increase in the projected surface area. Glycerol converts biconcave erythrocytes into stomatocytes, which was accompanied by a marginal decrease in the projected surface area. Progressive externalization in alkanols and alkanediols or internalization in glycerol resulted in a decrease in the projected surface area and the formation of smooth spheres. The degree of shape change induced was related to the degree of hemolysis and the ratio Ds/Dm. A decrease in temperature reduced both the degree of shape change and hemolysis. .../Thus/ physicochemical toxicity may be a result of a temperature dependent hydrophobic interaction between the organic solutes and the membrane and is best interpreted by the ability of the solutes to change Ds and Dm.

Vapor Pressure

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992)
0.000168 [mmHg]
VP: 0.0025 MM HG AT 50 °C
1.68X10-4 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 0.01
0.003 mmHg at 122 °F
(122 °F): 0.003 mmHg

Other CAS

56-81-5
8043-29-6
25618-55-7
8013-25-0

Absorption Distribution and Excretion

Well absorbed orally, poorly absorbed rectally. Studies in humans and animals indicate glycerol is rapidly absorbed in the intestine and the stomach
Approx 7-14% of dose is excreted unchanged in the urine within 2.5 hr.
Glycerin is distributed throughout the blood. Although glycerin generally does not appear in ocular fluids, it may enter the orbital sac when the eye is inflamed, with a consequent decrease in osmotic effect.
Data from studies in humans and animals indicate glycerol is rapidly absorbed in the intestine and the stomach, distributed over the extracellular space and excreted.
After hydrolysis of glycerol esters in the intestine, glycerol is readily absorbed.
Following rectal administration, glycerin and sorbitol are poorly absorbed; colonic evacuation of glycerin rectal suppositories or enemas occurs within 15-60 minutes, while colonic evacuation of oral sorbitol occurs within 24-48 hours.
Following absorbption from GI tract, glycerin is distributed throughout the blood. Although glycerin glycerin generally does not appear in ocular fluids, it may enter the orbital sac when the eye is inflamed, with a consequent decrease in osmotic effect.
For more Absorption, Distribution and Excretion (Complete) data for GLYCERIN (7 total), please visit the HSDB record page.

Metabolism Metabolites

Glycerin is a substrate for synthesis of triacylglycerols and of phospholipids in the liver and adipose tissue. When fat metabolized as a source of energy, glycerol and fatty acids are released into the bloodstream. Circulating glycerin does not glycate proteins and does not lead to the formation of advanced glycation endproducts (AGEs). In some organisms, the glycerin component can enter the glycolysis pathway directly to provide a substrate for energy or glucose production. Glycerol must be converted to their intermediate glyceraldehyde 3-phosphate before being used in glycolysis or gluconeogenesis. Glycerol metabolism is regulated by the enzymes glycerol kinase, (cytosolic) NAD+-dependent G3P dehydrogenase and (mitochondrial) FAD-linked G3P dehydrogenase.
Glycerol is phosphorylated to alpha-glycerophosphate by glycerol kinase predominantly in the liver (80-90%) and kidneys (10-20%) and incorporated in the standard metabolic pathways to form glucose and glycogen. Glycerol kinase is also found in intestinal mucosa, brown adipose tissue, lymphatic tissue, lung and pancreas. Glycerol may also be combined with free fatty acids in the liver to form triglycerides (lipogenesis) which are distributed to the adipose tissues. The turnover rate is directly proportional to plasma glycerol levels.
Glycerol is endogenous in the human body. It enters the glycolytic pathway after its conversion in the liver to glycerol-3-phosphate by glycerol kinase. Glycerol-3-phosphate is then oxidized by glycerol-3-phosphate dehydrogenase to yield dihydroxyacetone phosphate, which is then isomerized to glyceral-dehyde-3-phosphate, eventually yielding pyruvic acid.
Glycerol esters are hydrolyzed to glycerol and the corresponding carboxylic acids. The hydrolysis is catalysed by intestinal lipase, which attacks the ester bonds at carbons 1 and 3. The ester bond at carbon 2 is more resistant to hydrolysis, possibly because of its stereochemistry and steric hindrance. The beta-monoglyceride can, however, spontaneously isomerise to the alpha-form (3-acylglycerol), permitting further hydrolysis to yield glycerol.
Glycerol, pyruvic acid, and lactic acid are endogenous in humans. Glycerol and pyruvic acid are metabolized completely and are not excreted. ... Glycerol is metabolized via the glycolytic pathway after it has been converted in the liver to glycerol-3-phosphate.
For more Metabolism/Metabolites (Complete) data for GLYCERIN (6 total), please visit the HSDB record page.

Wikipedia

Glycerol
Menthol

Drug Warnings

For rectal use only. May cause rectal discomfort or a burning sensation.
Do not use for more than one per day; for a period of longer than one week unless directed by a doctor; laxative products when abdominal pain, nausea, or vomiting are present unless directed by a doctor; if seal under product lid is damaged, missing or broken.
If you have rectal bleeding or fail to have a bowel movement after using a laxative. This may indicate a serious condition.
Adverse effects occur rarely following rectal administration of glycerin or sorbitol. Glycerin may produce rectal discomfort, irritation, burning or griping, cramping pain and tenesmus. Hyperemia of the rectal mucosa with minimal amounts of hemorrhage and mucus discharge may also occur. These adverse effects occur less frequently following rectal administration of sorbitol.
For more Drug Warnings (Complete) data for GLYCERIN (11 total), please visit the HSDB record page.

Biological Half Life

30 - 45 minutes
Elimination half-life of glycerin is about 30-40 min.

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives;Skin Conditioning Agents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> CARRIER_SOLVENT; EMULSIFIER; HUMECTANT; THICKENER; -> JECFA Functional Classes
Plastics -> Polymer Type -> N.a.
Cosmetics -> Denaturant; Humectant; Solvent
Plastics -> Other functions -> Slip promoter
SOLVENTS

Methods of Manufacturing

Production from allyl chloride: ... This method became available once the high-temperature chlorination of propene to allyl chloride could be controlled properly. The allyl chloride produced is oxidized with hypochlorite to dichlorohydrin, which is converted without isolation to epichlorohydrin by ring closure with calcium or sodium hydroxide. Hydrolysis to glycerol is carried out with sodium hydroxide or sodium carbonate. Epichlorohydrin is hydrolyzed to glycerol at 80 - 200 °C with a 10 - 15% aqueous solution of sodium hydroxide or sodium carbonate at atmospheric or overpressure. The residence time in one or a series of several closed, continuously operating reactors amounts to several minutes or several hours depending on the plant concerned. The yield of dilute (10 - 25%) glycerol solution is > 98%. The solution contains 5 - 10% sodium chloride and less than 2% of other impurities. This aqueous glycerol solution containing sodium chloride is evaporated in a multistage evaporation plant under vacuum to a glycerol concentration of > 75%; precipitated sodium chloride is separated at the same time. The glycerol solution is then distilled under high vacuum (about 0.5 - 1.0 kPa); co-distilled water is separated by fractional condensation. Residual inorganic salts and higher oligomers of glycerol remaining after the evaporation must be worked up further or discarded. The glycerol, practically free of water, is treated further to remove colored impurities and odorous material; this can be performed, for example, with activated carbon.
Production from acrolein: ... Propene is oxidized to acrolein, which is then reduced to allyl alcohol (Meerwein-Ponndorf-Verley reduction). The allyl alcohol is epoxidized with hydrogen peroxide, and the resulting glycidol is hydrolyzed to glycerol.
Production from propylene oxide: ... Propene is epoxidized to propylene oxide, which is then isomerized to allyl alcohol by the Progil process. A second epoxidation is carried out with peracetic acid, and the resulting glycidol is hydrolyzed to glycerol.
Fermentation of sugar: ... The fermentation /is/ ... interrupted at the glyceraldehyde 3-phosphate stage with sodium carbonate or with alkali or alkaline earth sulfites. After reduction to glycerol phosphate, glycerol is obtained in yields up to 25% by hydrolysis.
For more Methods of Manufacturing (Complete) data for GLYCERIN (9 total), please visit the HSDB record page.

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities
Pharmaceutical and Medicine Manufacturing
All Other Chemical Product and Preparation Manufacturing
Printing Ink Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
Utilities
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Printing and Related Support Activities
Wholesale and Retail Trade
Rubber Product Manufacturing
Construction
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Fabricated Metal Product Manufacturing
1,2,3-Propanetriol: ACTIVE
1,2,3-Propanetriol, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Glycerol is obtained as a byproduct in the conversion of fats and oils to fatty acids or fatty acid methyl esters. This type of glycerol is known as natural or native glycerol, in contrast to synthetic glycerol from propene.
The term glycerol applies only to the pure chemical compound 1,2,3-propanetriol, CH2OHCHOHCH2OH. the term glycerin applies to the purified commercial products normally containing greater than or equal to 95% of glycerol.
Method of purification: redistillation; ion-exchange techniques.
Antimicrobial action: concentrated solutions ... are slowly bactericidal.
It dissolves fixed alkalies, large number of salts, and vegetable acids, pepsin, tannin, some active principles of plants, etc, but it also dissolves gum, sol carbohydrates, starch, etc, and thus its solutions are generally "loaded" with inert constituents.

Analytic Laboratory Methods

Method: AOAC 942.22; Procedure: volumetric method, gravimetric method, titrimetric method; Analyte: glycerol; Matrix: vanishing cream; Detection Limit: not provided.
Method: AOAC 991.46; Procedure: liquid chromatography; Analyte: glycerol; Matrix: wine and grape juice; Detection Limit: not provided.
Method: AOAC 971.02; Procedure: gas chromatography; Analyte: glycerol; Matrix: cased cigarette cut filler and ground tobacco; Detection Limit: not provided.
Method: AOAC 948.13; Procedure: quantitative method, titration; Analyte: glycerol; Matrix: eggs; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for GLYCERIN (10 total), please visit the HSDB record page.

Storage Conditions

Glycerol should preferably be stored at 40 - 60 °C under nitrogen blanketing. It is not corrosive and presents little risk of ignition because of its high flash point. Highly concentrated glycerol does not corrode steel, but storage tanks of carbon steel must be protected by surface coating to prevent rusting by residual moisture. Glycerol is therefore usually stored in tanks of stainless steel or aluminum.
Glycerin oral solution should be stored in tight containers at a temp less than 40 °C, perferably between 15-30 °C; freezing should be avoided. Glycerin ophthalmic soln should be protected from light and stored in tight glass or plastic containers. The ophthalmic soln should be ... discarded 6 mo after the dropper is first placed in the soln.
Glycerin rectal suppositories should preferably be stored at less than 25 °C.
Store container tightly closed. Store at room temperature: 15 deg - 30 °C (59 deg - 86 °F). Do not exceed 30 °C (86 deg F).
For more Storage Conditions (Complete) data for GLYCERIN (7 total), please visit the HSDB record page.

Interactions

Concomitant administration of carbonic anhydrase inhibitors or topical miotics may prolong the effects of glycerin.
Glycerin ...and propylene glycol ...are commonly used as humectant ingredients in manufactured cigarettes to control and maintain the moisture content of the cut tobacco filler. The potential of these added humectants to affect the toxicity of cigarette smoke was investigated in a subchronic nose-only smoke inhalation study in rats. Filtered test cigarettes were prepared from an American-style tobacco blend containing either glycerin added at 5.1% wt/wt tobacco, propylene glycol at 2.2% wt/wt tobacco, or combinations of these humectants totaling 2.3%, 3.9%, and 7.2% wt/wt tobacco. Other groups of animals were exposed similarly to the smoke of reference cigarettes without added humectants, or to filtered air (sham control). Smoke exposures were conducted for 1 hr/day, 5 days/wk for 13 wk, at target smoke particulate concentrations of 350 mg/cu m. All smoke-exposed groups had equivalent increases in blood carboxyhemoglobin, serum nicotine, and serum cotinine relative to the air controls. Smoke-associated reductions in body weights and occasional increases in heart and lung weights were generally similar among the various exposure conditions at necropsy. Increases in serum alkaline phosphatase and decreases in serum glucose and cholesterol were observed among smoke-exposed females relative to air controls. However, no significant differences in these parameters were evident between the humectant-containing and reference cigarette smoke exposure groups. Assessments of respiration conducted after 3, 6, 9, and 12 wk of smoke exposure indicated an initial smoke-related but not humectant-related decrease in respiratory rate, tidal volume, and minute volume during the first 20 min of each smoke exposure. Respiratory-tract histopathology was consistent across sexes and smoke groups, comprising (1) diffuse and focal alveolar pigmented macrophages and chronic interstitial inflammation in the lung, (2) laryngeal epithelial hyperplasia, squamous metaplasia, and scab formation, and (3) epithelial hyperplasia in the anterior nose. Smoke-related histopathology resolved substantially during a 6-wk postexposure recovery period. Addition of the tested humectants to cigarettes, singly or in combination, had no meaningful effect on the site, occurrence, or severity of respiratory-tract changes or on the measured indices of pulmonary function. It was concluded that the addition of glycerin and propylene glycol to cigarettes does not significantly affect the biological activity of inhaled cigarette smoke in this rat model.
The use of glycerol for boar semen cryopreservation results in low fertility, possibly due to toxicity. This has led to recommend the use of solutions with less than 4% glycerol. Trehalose is a disaccharide known to stabilize proteins and biologic membranes during processes such as cryopreservation. Thus, it was decided to evaluate the cryoprotective effect of glycerol/trehalose mixtures. Effects on motility (M), viability (Vb) and acrosomal integrity (nA) were evaluated. Sperm samples were frozen in three different extenders: G4 contained 4% glycerol; T1 contained 1% glycerol plus 250 mM trehalose and T0.5 was constituted by 0.5% glycerol plus 250 mM trehalose. All extenders yielded similar post-freezing/thawing motility rates. Viability was diminished in T0.5 as compared to the others. In regard to acrosome integrity, it was twice as high (P<0.05) in the trehalose enriched media as in G4, the glycerol-only extender. Thus, T1 twice as many spermatozoa were alive, motile and intact, than in either T0.5 or G4, i.e. during freeze/thawing the use of T1 resulted in twice as many fertile cells as when using the other extenders. During our study, we noted that there were wide individual variations both in sperm viability and in motility.
Bovine pericardium is a widely utilized biomaterial. Usually, after harvesting, it is advantageous that the pericardium be immersed in glycerol to improve its shelf life. This can induce some degree of toxicity in the material. The studies were performed in compliance with the rules of /International Organization for Standardization/ 10993 and OECD 487, in the biological evaluation of medical devices. The material was prepared without previous washing. After sterilization by gamma radiation the pericardium was immersed in RPMI 1640 culture medium to fulfill the extraction condition. The same extract was employed in the cytotoxic and genotoxic tests. The procedures were carried out with Chinese hamster ovary cell line and to determine the cytotoxicity, a colorimetric method with the tetrazolium compound...was used. For the genotoxicity, following the in vitro micronucleus assay, the test was developed with and without metabolic activation. The Cytotoxicity Index was graphically estimated at the extract concentration of 78%. In the genotoxicity test, the average value of cell proliferation index was found to be 1.62 +/- 0.02 with ...metabolic activator and 1.91 +/- 0.01 without ...metabolic activator. Both values are similar to the negative control value in the micronucleus assay. We observed that although the pericardium preserved in glycerol shows a certain level of cytotoxicity, it does not show any genotoxicity.
For more Interactions (Complete) data for GLYCERIN (7 total), please visit the HSDB record page.

Stability Shelf Life

Mixtures of glycerin with water, ethanol (95%), and propylene glycol are chemically stable. Glycerin may crystallize if stored at low temperatures; the crystals do not melt until warmed to 20 °C.
Stability During Transport: Stable

Dates

Last modified: 08-15-2023

Poacic acid, a β-1,3-glucan-binding antifungal agent, inhibits cell-wall remodeling and activates transcriptional responses regulated by the cell-wall integrity and high-osmolarity glycerol pathways in yeast

Raúl García, Kaori Itto-Nakama, José Manuel Rodríguez-Peña, Xiaolin Chen, Ana Belén Sanz, Alba de Lorenzo, Mónica Pavón-Vergés, Karen Kubo, Shinsuke Ohnuki, César Nombela, Laura Popolo, Yoshikazu Ohya, Javier Arroyo
PMID: 34383971   DOI: 10.1096/fj.202100278R

Abstract

As a result of the relatively few available antifungals and the increasing frequency of resistance to them, the development of novel antifungals is increasingly important. The plant natural product poacic acid (PA) inhibits β-1,3-glucan synthesis in Saccharomyces cerevisiae and has antifungal activity against a wide range of plant pathogens. However, the mode of action of PA is unclear. Here, we reveal that PA specifically binds to β-1,3-glucan, its affinity for which is ~30-fold that for chitin. Besides its effect on β-1,3-glucan synthase activity, PA inhibited the yeast glucan-elongating activity of Gas1 and Gas2 and the chitin-glucan transglycosylase activity of Crh1. Regarding the cellular response to PA, transcriptional co-regulation was mediated by parallel activation of the cell-wall integrity (CWI) and high-osmolarity glycerol signaling pathways. Despite targeting β-1,3-glucan remodeling, the transcriptional profiles and regulatory circuits activated by caspofungin, zymolyase, and PA differed, indicating that their effects on CWI have different mechanisms. The effects of PA on the growth of yeast strains indicated that it has a mode of action distinct from that of echinocandins, suggesting it is a unique antifungal agent.


Mechanisms of Viscous Media Effects on Elementary Steps of Bacterial Bioluminescent Reaction

Albert E Lisitsa, Lev A Sukovatyi, Sergey I Bartsev, Anna A Deeva, Valentina A Kratasyuk, Elena V Nemtseva
PMID: 34445534   DOI: 10.3390/ijms22168827

Abstract

Enzymes activity in a cell is determined by many factors, among which viscosity of the microenvironment plays a significant role. Various cosolvents can imitate intracellular conditions in vitro, allowing to reduce a combination of different regulatory effects. The aim of the study was to analyze the media viscosity effects on the rate constants of the separate stages of the bacterial bioluminescent reaction. Non-steady-state reaction kinetics in glycerol and sucrose solutions was measured by stopped-flow technique and analyzed with a mathematical model developed in accordance with the sequence of reaction stages. Molecular dynamics methods were applied to reveal the effects of cosolvents on luciferase structure. We observed both in glycerol and in sucrose media that the stages of luciferase binding with flavin and aldehyde, in contrast to oxygen, are diffusion-limited. Moreover, unlike glycerol, sucrose solutions enhanced the rate of an electronically excited intermediate formation. The MD simulations showed that, in comparison with sucrose, glycerol molecules could penetrate the active-site gorge, but sucrose solutions caused a conformational change of functionally important αGlu175 of luciferase. Therefore, both cosolvents induce diffusion limitation of substrates binding. However, in sucrose media, increasing enzyme catalytic constant neutralizes viscosity effects. The activating effect of sucrose can be attributed to its exclusion from the catalytic gorge of luciferase and promotion of the formation of the active site structure favorable for the catalysis.


PGS/HAp Microporous Composite Scaffold Obtained in the TIPS-TCL-SL Method: An Innovation for Bone Tissue Engineering

Paweł Piszko, Marcin Włodarczyk, Sonia Zielińska, Małgorzata Gazińska, Przemysław Płociński, Karolina Rudnicka, Aleksandra Szwed, Agnieszka Krupa, Michał Grzymajło, Agnieszka Sobczak-Kupiec, Dagmara Słota, Magdalena Kobielarz, Magdalena Wojtków, Konrad Szustakiewicz
PMID: 34445293   DOI: 10.3390/ijms22168587

Abstract

In this research, we synthesize and characterize poly(glycerol sebacate) pre-polymer (pPGS) (
H NMR, FTiR, GPC, and TGA). Nano-hydroxyapatite (HAp) is synthesized using the wet precipitation method. Next, the materials are used to prepare a PGS-based composite with a 25 wt.% addition of HAp. Microporous composites are formed by means of thermally induced phase separation (TIPS) followed by thermal cross-linking (TCL) and salt leaching (SL). The manufactured microporous materials (PGS and PGS/HAp) are then subjected to imaging by means of SEM and µCT for the porous structure characterization. DSC, TGA, and water contact angle measurements are used for further evaluation of the materials. To assess the cytocompatibility and biological potential of PGS-based composites, preosteoblasts and differentiated hFOB 1.19 osteoblasts are employed as in vitro models. Apart from the cytocompatibility, the scaffolds supported cell adhesion and were readily populated by the hFOB1.19 preosteoblasts. HAp-facilitated scaffolds displayed osteoconductive properties, supporting the terminal differentiation of osteoblasts as indicated by the production of alkaline phosphatase, osteocalcin and osteopontin. Notably, the PGS/HAp scaffolds induced the production of significant amounts of osteoclastogenic cytokines: IL-1β, IL-6 and TNF-α, which induced scaffold remodeling and promoted the reconstruction of bone tissue. Initial biocompatibility tests showed no signs of adverse effects of PGS-based scaffolds toward adult BALB/c mice.


Carbon catabolite repression occurrence in photo fermentation of ethanol-rich substrates

Grazia Policastro, Marco Giugliano, Vincenzo Luongo, Raffaele Napolitano, Massimiliano Fabbricino
PMID: 34325364   DOI: 10.1016/j.jenvman.2021.113371

Abstract

The paper investigates the phenomenon of Carbon Catabolite Repression occurring during photo fermentation of ethanol-rich effluents, which usually contain ethanol as main carbon source, and glycerol as secondary one. The study was conducted using mixed phototrophic cultures, adopting, as substrate, the effluent produced by the alcoholic fermentation of sugar cane bagasse. In order to elucidate the phenomenon, experimental tests were carried out using two different ethanol to glycerol ratios. Results were compared with those resulting from pure ethanol and glycerol conversion. According to the obtained data, as a result of Carbon Catabolite Repression occurrence, the presence of glycerol negatively affects hydrogen production. Indeed, part of the ethanol source is converted to biomass and polyhydroxybutyrate rather than to hydrogen. In more details, the presence of glycerol determines a drop of the hydrogen production, which goes from 12 % to 32 %, according to the ethanol/glycerol ratio, compared to the production obtained from fermentation of ethanol alone. Therefore, to promote the hydrogen production, it is advisable to apply strategies to produce low glycerol concentrations in the ethanol production stage.


Metabolic engineering of Lactobacillus reuteri DSM 20,016 for improved 1,3-propanediol production from glycerol

Kalpana Singh, Satish Kumar Ainala, Sunghoon Park
PMID: 34298333   DOI: 10.1016/j.biortech.2021.125590

Abstract

The production of 1,3-propanediol (1,3-PDO) from glycerol was studied by GRAS and native 1,3-PDO producer, Lactobacillus reuteri DSM 20016. This strain ferments glucose with production of lactate, acetate, ethanol, and converts glycerol to 1,3-PDO using NADH generated by glucose metabolism. To improve 1,3-PDO production, alcohol dehydrogenases (ADH) were disrupted and 1,3-PDO oxidoreductases (PDOR) were overexpressed. Deletion of ADH (adh2) enhanced 1,3-PDO production yield on glucose by reducing ethanol synthesis, and overexpression of PDOR (pduQ) elevated 1,3-PDO production rate and cell growth rate. The strain with simultaneous adh2 deletion, pduQ overexpression (Δadh2pduQ
) could produce 687 mM 1,3-PDO with the yield of 1.2 ± 0.08 mol 1,3-PDO/mol glucose by fed-batch bioreactor cultivation in 48 h. However, the 1,3-PDO production rate was greatly reduced in the late period of bioreactor culture, mainly due to high lactate accumulation. This is the first report on rational metabolic engineering of L. reuteri for improved 1,3-PDO production.


Hydrothermal liquefaction of municipal solid wastes for high quality bio-crude production using glycerol as co-solvent

Danam Mahesh, Shamshad Ahmad, Rajnish Kumar, S R Chakravarthy, R Vinu
PMID: 34293686   DOI: 10.1016/j.biortech.2021.125537

Abstract

This study is focused on the valorization of heterogeneous municipal solid waste collected from the landfill using hydrothermal liquefaction process using glycerol as a co-solvent. The effects of temperature (300-350 °C) and residence time (15-45 min) on the yields and quality of the product fractions were investigated at 8 wt% solid loading. The yield of bio-crude significantly increased from 15.2 wt% with water as the solvent, to 58 wt% with water-glycerol (1:1 v/v) as the solvent possessing an energy content of 35.6 MJ/kg at 350 °C, 30 min. The quality of the bio-crude obtained using glycerol was comparable to that using tetralin as a hydrogen donor co-solvent. Phenolic compounds and cyclooxygenates were the major compounds in the bio-crude, and aliphatic hydrocarbons increased with residence time. Maximum energy recovery of 95% was achieved in the products with an energy consumption ratio of 0.43 for the bio-crude signifying the energetic feasibility of the process.


Star-Shaped Poly(furfuryl glycidyl ether)-Block-Poly(glyceryl glycerol ether) as an Efficient Agent for the Enhancement of Nifuratel Solubility and for the Formation of Injectable and Self-Healable Hydrogel Platforms for the Gynaecological Therapies

Piotr Ziemczonek, Monika Gosecka, Mateusz Gosecki, Monika Marcinkowska, Anna Janaszewska, Barbara Klajnert-Maculewicz
PMID: 34445090   DOI: 10.3390/ijms22168386

Abstract

In this paper, we present novel well-defined unimolecular micelles constructed a on poly(furfuryl glycidyl ether) core and highly hydrophilic poly(glyceryl glycerol ether) shell, PFGE-b-PGGE. The copolymer was synthesized via anionic ring-opening polymerization of furfuryl glycidyl ether and (1,2-isopropylidene glyceryl) glycidyl ether, respectively. MTT assay revealed that the copolymer is non-cytotoxic against human cervical cancer endothelial (HeLa) cells. The copolymer thanks to furan moieties in its core is capable of encapsulation of nifuratel, a hydrophobic nitrofuran derivative, which is a drug applied in the gynaecology therapies that shows a broad antimicroorganism spectrum. The study shows high loading capacity of the copolymer, i.e., 146 mg of nifuratel per 1 g of copolymer. The load unimolecular micelles were characterized using DLS and TEM microscopy and compared with the reference glyceryl glycerol ether homopolymer sample. The presence of numerous 1,2-diol moieties in the shell of PFGE-b-PGG macromolecules enabled the formation of reversible cross-links with 2-acrylamidephenylboronic acid-based polyacrylamide. The obtained hydrogels were both injectable and self-healable, which was confirmed with a rheological study.


Amber Extract Reduces Lipid Content in Mature 3T3-L1 Adipocytes by Activating the Lipolysis Pathway

Erica Sogo, Siqi Zhou, Haruna Haeiwa, Reiko Takeda, Kazuma Okazaki, Marie Sekita, Takuya Yamamoto, Mikio Yamano, Kazuichi Sakamoto
PMID: 34361783   DOI: 10.3390/molecules26154630

Abstract

Amber-the fossilized resin of trees-is rich in terpenoids and rosin acids. The physiological effects, such as antipyretic, sedative, and anti-inflammatory, were used in traditional medicine. This study aims to clarify the physiological effects of amber extract on lipid metabolism in mouse 3T3-L1 cells. Mature adipocytes are used to evaluate the effect of amber extract on lipolysis by measuring the triglyceride content, glucose uptake, glycerol release, and lipolysis-related gene expression. Our results show that the amount of triacylglycerol, which is stored in lipid droplets in mature adipocytes, decreases following 96 h of treatment with different concentrations of amber extract. Amber extract treatment also decreases glucose uptake and increases the release of glycerol from the cells. Moreover, amber extract increases the expression of lipolysis-related genes encoding perilipin and hormone-sensitive lipase (HSL) and promotes the activity of HSL (by increasing HSL phosphorylation). Amber extract treatment also regulates the expression of other adipocytokines in mature adipocytes, such as adiponectin and leptin. Overall, our results indicate that amber extract increases the expression of lipolysis-related genes to induce lipolysis in 3T3-L1 cells, highlighting its potential for treating various obesity-related diseases.


Effective bioconversion of 1,3-propanediol from biodiesel-derived crude glycerol using organic acid resistance-enhanced Lactobacillus reuteri JH83

Jung-Hyun Ju, Sun-Yeon Heo, Sang-Wha Choi, Young-Min Kim, Min-Soo Kim, Chul-Ho Kim, Baek-Rock Oh
PMID: 34320778   DOI: 10.1016/j.biortech.2021.125361

Abstract

Organic acids produced during the fermentation of lactic acid bacteria inhibit cellular growth and the production of 1,3-propanediol (1,3-PDO). Lactobacillus reuteri JH83, which has an increase of 18.6% in organic acid resistance, was obtained through electron beam irradiation mutagenesis irrelevant to the problem of genetically modified organisms. The maximum bioconversion of 1,3-PDO in fed-batch fermentation using pure glycerol by L. reuteri JH83 was 93.2 g/L at 72 h, and the productivity was 1.29 g/L·h, which achieved an increase by 34.6%, compared to that of the wild-type strain. In addition, the result of fed-batch fermentation for the production of 1,3-PDO using crude glycerol was not significantly different from that of pure glycerol. Additionally, transcriptome analysis confirmed changes in the expression levels of sucrose phosphorylase, which is a major facilitator superfamily transporter, and muramyl ligase family proteins, which protect lactic acid bacteria from various stressors, such as organic acids.


Glycerol Improves Skin Lesion Development in the Imiquimod Mouse Model of Psoriasis: Experimental Confirmation of Anecdotal Reports from Patients with Psoriasis

Vivek Choudhary, Ismail Kaddour-Djebbar, Victoria E Custer, Rawipan Uaratanawong, Xunsheng Chen, Elyssa Cohen, Rong Yang, Etsubdenk Ajebo, Sarah Hossack, Wendy B Bollag
PMID: 34445455   DOI: 10.3390/ijms22168749

Abstract

Glycerol is used in many skin care products because it improves skin function. Anecdotal reports by patients on the National Psoriasis Foundation website also suggest that glycerol may be helpful for the treatment of psoriasis, although to date no experimental data confirm this idea. Glycerol entry into epidermal keratinocytes is facilitated by aquaglyceroporins like aquaporin-3 (AQP3), and its conversion to phosphatidylglycerol, a lipid messenger that promotes keratinocyte differentiation, requires the lipid-metabolizing enzyme phospholipase-D2 (PLD2). To evaluate whether glycerol inhibits inflammation and psoriasiform lesion development in the imiquimod (IMQ)-induced mouse model of psoriasis, glycerol's effect on psoriasiform skin lesions was determined in IMQ-treated wild-type and PLD2 knockout mice, with glycerol provided either in drinking water or applied topically. Psoriasis area and severity index, ear thickness and ear biopsy weight, epidermal thickness, and inflammatory markers were quantified. Topical and oral glycerol ameliorated psoriasiform lesion development in wild-type mice. Topical glycerol appeared to act as an emollient to induce beneficial effects, since even in PLD2 knockout mice topical glycerol application improved skin lesions. In contrast, the beneficial effects of oral glycerol required PLD2, with no improvement in psoriasiform lesions observed in PLD2 knockout mice. Our findings suggest that the ability of oral glycerol to improve psoriasiform lesions requires its PLD2-mediated conversion to phosphatidylglycerol, consistent with our previous report that phosphatidylglycerol itself improves psoriasiform lesions in this model. Our data also support anecdotal evidence that glycerol can ameliorate psoriasis symptoms and therefore might be a useful therapy alone or in conjunction with other treatments.


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